molecular formula C10H14Cl4 B051910 Aplysiaterpenoid A CAS No. 119945-08-3

Aplysiaterpenoid A

Cat. No.: B051910
CAS No.: 119945-08-3
M. Wt: 276 g/mol
InChI Key: UIRLQTKDEMKKKG-GXFJTLABSA-N
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Description

(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation reactions where chlorine atoms are introduced into the molecule. Specific reaction conditions such as temperature, pressure, and the presence of catalysts are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using chlorine gas and organic solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include halogenating agents (e.g., chlorine gas), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while reduction could produce dechlorinated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound’s biological activity is of interest in medicinal chemistry. Researchers investigate its potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound may be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which (1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and cyclohexane ring play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane is unique due to its specific stereochemistry and the presence of multiple chlorine atoms

Properties

CAS No.

119945-08-3

Molecular Formula

C10H14Cl4

Molecular Weight

276 g/mol

IUPAC Name

(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane

InChI

InChI=1S/C10H14Cl4/c1-9(3-4-11)6-10(2,14)8(13)5-7(9)12/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9-,10+/m0/s1

InChI Key

UIRLQTKDEMKKKG-GXFJTLABSA-N

SMILES

CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CCl

Isomeric SMILES

C[C@@]1(C[C@@]([C@@H](C[C@@H]1Cl)Cl)(C)Cl)/C=C/Cl

Canonical SMILES

CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aplysiaterpenoid A
Reactant of Route 2
Aplysiaterpenoid A
Reactant of Route 3
Aplysiaterpenoid A
Reactant of Route 4
Aplysiaterpenoid A
Reactant of Route 5
Aplysiaterpenoid A
Reactant of Route 6
Aplysiaterpenoid A

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